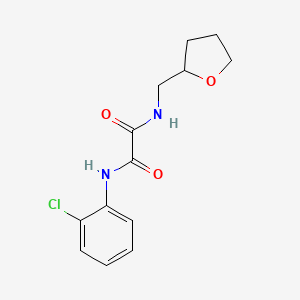

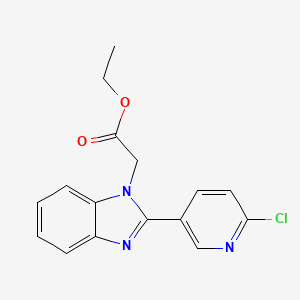

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used in the development of antibiotics to combat antibiotic-resistant bacteria. OXA-23 inhibitor is a potential solution to the growing concern of antibiotic resistance, which has become a global health crisis.

Applications De Recherche Scientifique

Coordination Chemistry

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide and its derivatives have been studied for their properties in coordination chemistry. These compounds show potential in designing homo- and heterometallic species, particularly due to their ability to exhibit cis-trans isomerization equilibria and the variety of substituents that can be used to modify their charge, complexing ability, and polarity. They are particularly suitable for stabilizing high oxidation states of late first-row transition metal ions and have been noted for their role in mediating strong antiferromagnetic interactions between paramagnetic centers (Ruiz et al., 1999).

Synthesis and Structural Characterization

The synthesis and structural characterization of N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide derivatives are significant areas of research. These derivatives are used in preparing complexes with specific metals, contributing to our understanding of molecular structures and interactions. Studies have focused on the design and synthesis of novel ligand systems for the formation of metal complexes, highlighting their importance in inorganic chemistry and materials science (O’Neil, Wilson, & Katzenellenbogen, 1994).

Molecular Characterization in Biochemistry

In the field of biochemistry, the molecular characterization of compounds like N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide and its congeners has been explored. These compounds are studied for their role in generating bioactive molecules, such as anandamide, and their activities in biological systems, indicating their potential importance in understanding biochemical pathways (Okamoto et al., 2004).

Electrocatalytic Reactions and Electrochemical Properties

Research has been conducted on the electrochemical properties of N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide derivatives. These studies are crucial for their application in electrocatalytic reactions, where they serve as catalysts for selective oxidation of organic molecules. Understanding their electrochemical behavior aids in the development of efficient and selective catalysts for industrial applications (Nutting, Rafiee, & Stahl, 2018).

Material Science and Nanotechnology

The derivatives of N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide find applications in material science and nanotechnology. Their properties are utilized in synthesizing and characterizing new materials with specific structural and spectral features. These compounds play a significant role in the development of materials with novel optical, electronic, and structural properties, contributing to advances in various technological fields (Demir et al., 2016).

Propriétés

IUPAC Name |

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUPYYMNWHLZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)

![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)

![1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B2586834.png)